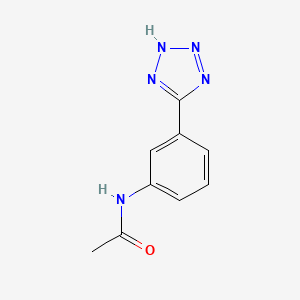

N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide

Description

Significance of the Tetrazole Scaffold in Drug Design and Discovery

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its repeated appearance in a wide array of biologically active compounds and approved drugs. The significance of the tetrazole moiety can be attributed to several key physicochemical and biological properties that make it highly attractive for drug design.

One of the most critical roles of the tetrazole ring is its function as a bioisostere of the carboxylic acid group. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole ring mimics the acidic proton and the planar, delocalized electron system of a carboxylic acid. This similarity in pKa values allows it to participate in similar ionic interactions with biological targets. However, the tetrazole group offers several advantages over the carboxylic acid it often replaces. It is generally more lipophilic, which can lead to improved membrane permeability and oral bioavailability. Furthermore, the tetrazole ring is metabolically robust and resistant to many of the enzymatic degradation pathways that affect carboxylic acids.

The tetrazole scaffold is present in a number of FDA-approved drugs, demonstrating its clinical and commercial importance. acs.org These include the antihypertensive agent losartan, the antibiotic cefazolin, and the antifungal drug fluconazole. The diverse therapeutic applications of tetrazole-containing drugs underscore the versatility of this heterocyclic system in interacting with a wide range of biological targets.

Historical Context and Evolution of N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide Research

While the tetrazole scaffold has a long history in medicinal chemistry, dating back to the late 19th century, focused research on this compound appears to be a more recent development. Early research on tetrazole-containing compounds explored their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. However, specific and in-depth investigations into the therapeutic potential of this compound have gained momentum in the last decade.

A significant turning point in the research trajectory of this compound was its identification as a scaffold for the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity. In 2018, a series of this compound derivatives were synthesized and evaluated for their PTP1B inhibitory activity. nih.gov This research demonstrated that the this compound core could be effectively modified to produce potent and selective inhibitors of PTP1B.

Subsequent studies have built upon this initial discovery, exploring the structure-activity relationships (SAR) of this class of compounds in greater detail. Researchers have systematically modified the acetamide (B32628) side chain and the phenyl ring to optimize potency and other pharmacological properties. This recent and focused research effort has solidified the position of this compound as a promising lead scaffold in the ongoing quest for novel antidiabetic agents.

Bioisosteric Principles and Applications in this compound Analog Design

The design of analogs of this compound is heavily reliant on the principles of bioisosterism. As previously mentioned, the tetrazole ring itself is a classic bioisostere of the carboxylic acid group. This fundamental bioisosteric replacement is a cornerstone of the design of many tetrazole-containing drug candidates.

In the context of this compound, medicinal chemists have applied bioisosteric principles to further refine the molecule's properties. The acetamide portion of the molecule, for instance, can be subjected to bioisosteric modifications to alter its hydrogen bonding capacity, metabolic stability, and conformational preferences. Examples of such modifications could include the replacement of the acetyl group with other acyl groups or the substitution of the amide linkage with other isosteric linkers.

The phenyl ring also presents opportunities for bioisosteric replacement. Substituting the phenyl ring with other aromatic or heteroaromatic systems can modulate the compound's electronic properties, lipophilicity, and potential for specific interactions with the target protein. For example, the introduction of fluorine atoms or other small, electron-withdrawing groups onto the phenyl ring is a common strategy to enhance binding affinity and improve metabolic stability.

The application of bioisosteric principles in the design of this compound analogs is a rational and efficient approach to lead optimization. By making strategic and informed modifications to the lead structure, researchers can systematically improve its drug-like properties and enhance its therapeutic potential.

Research Findings on this compound Derivatives as PTP1B Inhibitors

Recent research has focused on the synthesis and biological evaluation of a series of this compound derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). The following table summarizes the structure-activity relationship (SAR) of some of these analogs, highlighting the impact of different substituents on their inhibitory potency.

| Compound ID | R Group (Modification on Acetamide) | IC50 (µM) for PTP1B Inhibition |

| NM-01 | H | >100 |

| NM-02 | 2-chlorophenyl | 10.24 |

| NM-03 | benzo[d]oxazol-2-ylthio | 4.48 |

| NM-04 | 4-chlorophenyl | 8.12 |

| NM-05 | 2,4-dichlorophenyl | 6.37 |

| NM-06 | 4-methoxyphenyl | 12.51 |

Data sourced from a 2018 study on novel non-carboxylic PTP1B inhibitors. nih.gov

The data clearly indicates that the nature of the 'R' group attached to the acetamide moiety has a significant impact on the PTP1B inhibitory activity. The parent compound with a simple acetamide (R=H) was inactive. The introduction of various substituted phenyl and heterocyclic moieties at this position led to a marked increase in potency. Notably, compound NM-03 , featuring a benzo[d]oxazol-2-ylthio group, exhibited the most potent inhibitory activity with an IC50 value of 4.48 µM. nih.gov This suggests that the size, shape, and electronic properties of this substituent are crucial for effective binding to the active site of PTP1B.

Physicochemical Properties: Tetrazole vs. Carboxylic Acid

The strategic use of a tetrazole ring as a bioisostere for a carboxylic acid is a key feature of this compound. The following table provides a comparison of key physicochemical properties of these two functional groups.

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) |

| pKa | ~4.2 - 4.5 | ~4.5 - 4.9 |

| Lipophilicity (cLogP) | Lower | Higher |

| Metabolic Stability | Susceptible to reduction and conjugation | Generally more stable |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor |

| Size | Smaller | Larger |

This comparison highlights the subtle yet significant differences that make the tetrazole a favorable replacement in many drug design scenarios. While the acidity (pKa) is comparable, the increased lipophilicity and metabolic stability of the tetrazole can lead to improved pharmacokinetic profiles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(2H-tetrazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-6(15)10-8-4-2-3-7(5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLOCYNIBLCCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993852 | |

| Record name | N-[3-(2H-Tetrazol-5-yl)phenyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73096-37-4 | |

| Record name | N-[3-(2H-Tetrazol-5-yl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73096-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-(1H-tetrazol-5-yl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073096374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(2H-Tetrazol-5-yl)phenyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 1h Tetrazol 5 Yl Phenyl Acetamide and Its Derivatives

Established Synthetic Pathways for the Tetrazole Ring System

The formation of the 5-substituted 1H-tetrazole ring is a critical step in the synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide. The most prevalent and efficient method for constructing this heterocyclic system is the [3+2] cycloaddition reaction between a nitrile and an azide source. thieme-connect.com

[3+2] Cycloaddition Reactions (e.g., Aromatic Nitriles with Sodium Azide)

The cornerstone of 5-substituted-1H-tetrazole synthesis is the [3+2] cycloaddition of an azide, typically sodium azide (NaN3), to an organic nitrile. thieme-connect.com This method has become the conventional route for preparing these compounds. thieme-connect.com In the context of synthesizing the target scaffold, the starting material is 3-aminobenzonitrile, which undergoes cyclization to form 3-(1H-tetrazol-5-yl)aniline.

A common procedure involves reacting the nitrile with sodium azide and ammonium chloride in a solvent like dimethylformamide (DMF). thieme-connect.com The reaction proceeds through the in situ generation of hydrazoic acid, which then reacts with the nitrile. However, concerns over the use of hydrazoic acid, which is highly toxic and explosive, have led to the development of alternative and safer protocols. thieme-connect.com

Modern approaches often employ various catalysts to facilitate the cycloaddition under milder conditions and to avoid the direct handling of hazardous reagents. The reaction conditions, such as temperature and solvent, can significantly influence the reaction rate and yield.

Catalytic Approaches in Tetrazole Formation (e.g., Lewis Acids, Nanoparticles)

To enhance the efficiency and safety of the [3+2] cycloaddition, a wide array of catalysts have been investigated. These catalysts activate the nitrile group, thereby facilitating the nucleophilic attack of the azide ion.

Lewis Acids: Lewis acids such as zinc salts and aluminum chloride have been effectively used to catalyze the synthesis of 5-substituted 1H-tetrazoles. For instance, a reaction catalyzed by immobilized AlCl3 on γ-Al2O3 has been reported for the synthesis of tetrazole derivatives. thieme-connect.com

Nanoparticles: In recent years, nanocatalysts have emerged as highly efficient and recyclable catalysts for tetrazole synthesis. Their high surface area and unique electronic properties contribute to their catalytic prowess. Various nanoparticle-based catalysts have been developed, including:

Magnetic Nanoparticles: These offer the significant advantage of easy separation from the reaction mixture using an external magnet, allowing for straightforward catalyst recycling.

Zinc Oxide (ZnO) Nanoparticles: Nanocrystalline ZnO has been shown to effectively catalyze the [3+2] cycloaddition.

Other Metal-Based Nanoparticles: A variety of other metal nanoparticles have also been successfully employed in tetrazole synthesis.

These catalytic systems not only improve the reaction kinetics but also align with the principles of green chemistry by enabling milder reaction conditions and catalyst reusability.

Strategies for Acetamide (B32628) Moiety Formation through Acylation Reactions

Once the 3-(1H-tetrazol-5-yl)aniline core is synthesized, the next key step is the formation of the acetamide linkage. This is typically achieved through an acylation reaction, where the amino group on the phenyl ring reacts with an acetylating agent.

A standard laboratory procedure involves the reaction of 3-(1H-tetrazol-5-yl)aniline with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acid byproduct generated during the reaction. The choice of solvent and reaction temperature can be optimized to ensure complete reaction and high yield of the desired this compound.

Derivatization Strategies for the this compound Scaffold

Derivatization of the parent this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Modifications can be introduced at several positions, including the phenyl ring and the acetamide moiety.

Structural Modifications on the Phenyl Ring

Introducing substituents on the phenyl ring can significantly impact the electronic and steric properties of the molecule. A notable example is the synthesis of N-[2-nitro-4-(1H-tetrazol-5-yl)phenyl]acetamide. thieme-connect.com The synthesis of such derivatives typically starts with a correspondingly substituted aniline or benzonitrile precursor. For instance, to obtain a nitro-substituted derivative, one would begin with a nitro-substituted 3-aminobenzonitrile. The subsequent tetrazole formation and acylation steps would then be carried out on this substituted precursor. The availability of a wide range of substituted anilines and benzonitriles allows for the synthesis of a diverse library of phenyl-substituted this compound analogs.

Modifications to the Acetamide Linker and Terminal Groups

The acetamide portion of the molecule offers a versatile handle for introducing a variety of functional groups. This is typically achieved by reacting 3-(1H-tetrazol-5-yl)aniline with a substituted acyl chloride or carboxylic acid (in the presence of a coupling agent) instead of acetic anhydride or acetyl chloride.

A study on novel non-carboxylic PTP1B inhibitors detailed the synthesis of a series of this compound derivatives with diverse terminal groups. researchgate.netnih.gov For example, the synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03) was reported. researchgate.netnih.gov This was achieved by first synthesizing 2-(benzo[d]oxazol-2-ylthio)acetic acid, converting it to the corresponding acid chloride, and then reacting it with 3-(1H-tetrazol-5-yl)aniline. researchgate.net This strategy allows for the introduction of a wide array of functionalities at the terminal end of the acetamide linker, enabling fine-tuning of the molecule's properties.

Below is a table summarizing some of the synthesized derivatives with modifications to the acetamide linker and terminal groups, highlighting their potential as PTP1B inhibitors. researchgate.netnih.gov

| Compound ID | Acetamide Linker and Terminal Group | PTP1B Inhibitory Activity (IC50) |

| NM-03 | 2-(benzo[d]oxazol-2-ylthio)acetamide | 4.48 µM |

| NM-14 | 2-((5-chlorobenzothiazol-2-yl)thio)acetamide | 1.88 µM |

These examples demonstrate the feasibility of modifying the acetamide moiety to generate a library of derivatives for biological screening.

Introduction of Fused or Pendant Heterocyclic Moieties (e.g., Benzothiazole (B30560), Pyrazole)

The core structure of this compound can be functionalized by introducing various heterocyclic systems to modulate its biological activity. The general synthetic approach involves the initial preparation of a key intermediate, 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide, which is then reacted with a nucleophilic heterocyclic compound.

A common pathway to synthesize these derivatives begins with 3-aminobenzonitrile. This starting material undergoes a [2+3] cycloaddition reaction with sodium azide, typically in the presence of a Lewis acid catalyst like zinc chloride, to form 5-(3-aminophenyl)-1H-tetrazole. The resulting amino group is then acylated with chloroacetyl chloride to yield the crucial intermediate, 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide. This chloroacetamide derivative serves as an electrophilic substrate for the subsequent introduction of various heterocyclic moieties.

Introduction of a Benzothiazole Moiety:

While direct synthesis of a benzothiazole-containing derivative of this compound has been explored, a closely related analog, N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide, has been synthesized and characterized. nih.gov This synthesis provides a representative method for attaching a fused heterocyclic system. The synthesis involves the reaction of 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide with a nucleophilic heterocycle, in this case, benzo[d]oxazole-2-thiol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the thiol group of the benzoxazole-2-thiol, creating a potent nucleophile that displaces the chloride from the chloroacetamide intermediate.

A similar strategy can be envisioned for the introduction of a benzothiazole moiety, where 2-mercaptobenzothiazole would be used as the nucleophile. The general reaction scheme is depicted below:

Scheme 1: General Synthesis of Heterocyclic Derivatives of this compound (A simplified representation of the synthetic steps)

Tetrazole Formation: 3-aminobenzonitrile is converted to 5-(3-aminophenyl)-1H-tetrazole.

Acetamide Formation: The amino group is acylated with chloroacetyl chloride to give 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide.

Nucleophilic Substitution: The chloroacetamide is reacted with a heterocyclic thiol (e.g., 2-mercaptobenzothiazole) to yield the final product.

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

| 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide | Benzo[d]oxazole-2-thiol | K2CO3, DMF | N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide | nih.gov |

Introduction of a Pyrazole (B372694) Moiety:

The introduction of a pyrazole ring can be achieved through various synthetic routes. One approach involves the synthesis of a pyrazole-containing carboxylic acid, which is then coupled with 5-(3-aminophenyl)-1H-tetrazole. For instance, a (1-alkyl-3-methyl-1H-pyrazol-5-yl)acetic acid can be synthesized and subsequently activated for amide bond formation.

Alternatively, a strategy similar to the one described for benzothiazoles can be employed if a suitable pyrazole-containing nucleophile is available. For example, a pyrazole derivative with a thiol or an amino group at an appropriate position could react with 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide. A study on the synthesis of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides demonstrates a relevant coupling strategy where a pyrazole-containing amine is reacted with an α-haloacetamide of a tetrazole. nih.gov

The following table summarizes a potential synthetic approach for a pyrazole derivative:

| Reactant 1 | Reactant 2 | Coupling Method | Product |

| 5-(3-aminophenyl)-1H-tetrazole | Pyrazole-containing carboxylic acid | Amide bond formation (e.g., using DCC, EDC) | N-(3-(1H-tetrazol-5-yl)phenyl)-2-(pyrazolyl)acetamide derivative |

Advanced Synthetic Techniques and Optimization for this compound Analogs

To improve the efficiency, safety, and environmental impact of the synthesis of this compound and its analogs, advanced synthetic techniques are being explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govlew.rorsc.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including tetrazoles and pyrazoles. njtech.edu.cnresearchgate.net

The key advantages of microwave irradiation in the synthesis of tetrazole derivatives include:

Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes.

Improved Yields: The rapid heating and uniform temperature distribution can minimize the formation of side products, resulting in higher yields of the desired compound.

Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

A study on the microwave-assisted synthesis of tetrazolyl pyrazole amides demonstrated a significant reduction in reaction time compared to conventional heating. njtech.edu.cn While a specific protocol for the microwave-assisted synthesis of this compound derivatives with fused heterocycles is not extensively detailed in the available literature, the general principles can be applied. For instance, the nucleophilic substitution reaction between 2-chloro-N-(3-(1H-tetrazol-5-yl)phenyl)acetamide and a heterocyclic thiol could likely be accelerated under microwave irradiation.

| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage | Reference |

| Tetrazole formation from nitrile | Hours to days | Minutes to hours | Significant time reduction | lew.ro |

| Nucleophilic substitution | Several hours | Minutes | Faster reaction, potentially higher yield | nih.gov |

Development of Safer and More Efficient Protocols

The traditional synthesis of tetrazoles often involves the use of potentially hazardous reagents like sodium azide and toxic metal catalysts such as organotin compounds. researchgate.net Furthermore, the generation of hydrazoic acid (HN3), a highly toxic and explosive substance, is a significant safety concern. mit.edu To address these issues, research has focused on developing safer and more efficient synthetic protocols.

Continuous Flow Synthesis:

One of the most significant advancements in improving the safety of tetrazole synthesis is the use of continuous flow microreactors. mit.educore.ac.uk In a flow system, small quantities of reactants are continuously mixed and reacted in a coiled tube reactor. This approach offers several advantages over traditional batch synthesis: acs.org

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with handling explosive intermediates like hydrazoic acid. Any exotherm can be dissipated more efficiently.

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better selectivity and higher yields.

Scalability: Flow processes can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel.

A general protocol for the continuous-flow synthesis of 5-substituted tetrazoles involves pumping a solution of the nitrile and sodium azide in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) and water) through a heated coiled reactor. mit.edu This method has been shown to be efficient for a variety of nitriles, affording high yields in short residence times.

Safer Reagents and Catalysts:

The replacement of hazardous reagents and catalysts is another key area of development. The use of zinc salts, such as zinc bromide, as catalysts for the cycloaddition of sodium azide to nitriles in water is a notable improvement over the use of more toxic tin compounds. organic-chemistry.orgresearchgate.net This method is not only safer but also more environmentally friendly.

Furthermore, the use of solid-supported catalysts, such as silica sulfuric acid, has been shown to be effective in the synthesis of 5-substituted 1H-tetrazoles. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and potentially recycled, simplifying the work-up procedure and reducing waste.

| Protocol | Key Features | Advantages | Reference |

| Continuous Flow Synthesis | Microreactor, small reaction volumes | Enhanced safety, improved control, scalability | mit.educore.ac.uk |

| Use of Zinc Salts | Zinc bromide catalyst in water | Avoids toxic organotin reagents, environmentally friendly | organic-chemistry.orgresearchgate.net |

| Solid-Supported Catalysts | Silica sulfuric acid | Easy separation and potential for recycling, simplified work-up | nih.gov |

Pharmacological Research on N 3 1h Tetrazol 5 Yl Phenyl Acetamide and Its Analogs

Investigations into Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in insulin (B600854) signaling pathways, making it a prime therapeutic target for type 2 diabetes. mdpi.com The inhibition of PTP1B is a promising strategy for developing new antidiabetic agents. researchgate.net In this context, derivatives of N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide have been designed as non-carboxylic acid-containing PTP1B inhibitors, leveraging the tetrazole ring as a bioisostere for the carboxylic acid group. researchgate.netnih.gov This bioisosteric replacement aims to improve properties such as cell permeability and oral bioavailability. researchgate.net

A series of this compound derivatives have been synthesized and subjected to in vitro screening to determine their PTP1B inhibitory activity. researchgate.netnih.gov The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com In these assays, lower IC50 values indicate greater potency. For instance, a series of ten derivatives, coded NM-07 to NM-16, were evaluated, showing a range of inhibitory activities. nih.gov Another set of six derivatives was also synthesized and screened, revealing varied potency against the PTP1B enzyme. nih.gov

Through systematic screening, specific derivatives have been identified as particularly potent PTP1B inhibitors. researchgate.netnih.gov Compound NM-03, chemically known as N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide, emerged from one study as the most active compound, with an IC50 value of 4.48 µM. researchgate.netnih.gov Molecular docking studies of NM-03 indicated key interactions with amino acids within the binding site of the PTP1B enzyme. researchgate.netnih.gov

In a subsequent study focusing on further structural modifications, compound NM-14, a 5-Cl substituted benzothiazole (B30560) analog, demonstrated even more significant PTP1B inhibition. nih.gov It recorded an IC50 of 1.88 µM, which was considerably more potent than the reference standard suramin (B1662206) (IC50 ≥ 10 µM). nih.gov These findings establish compounds like NM-03 and especially NM-14 as valuable lead molecules for the development of novel, non-carboxylic PTP1B inhibitors with potential antidiabetic applications. nih.govnih.gov

Table 1: PTP1B Inhibition by this compound Derivatives

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| NM-03 | 4.48 | researchgate.netnih.gov |

| NM-14 | 1.88 | nih.gov |

Research on Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. frontiersin.org Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout. researchgate.net Consequently, the inhibition of XO is a primary therapeutic strategy for managing this condition.

Researchers have investigated the inhibitory mechanism of tetrazole derivatives against XO. nih.gov Kinetic studies are performed to understand how these compounds interact with the enzyme. nih.gov For example, a Lineweaver-Burk plot analysis for a potent derivative, compound 2s, indicated that it functions as a mixed-type XO inhibitor. nih.gov Mixed-type inhibition is a form of reversible inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum reaction rate (Vmax) and its substrate affinity (Km). nih.gov

Based on a previously identified lead compound, N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide, a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were designed using a structure-based drug design strategy. nih.gov The goal was to introduce a tetrazole moiety at the 3'-position of the phenyl ring to act as a hydrogen bond acceptor and interact with the Asn768 residue of the XO enzyme. nih.gov

Biological evaluation of these synthesized compounds demonstrated that the 3'-(1H-tetrazol-1-yl) group was an excellent addition to the N-phenylisonicotinamide scaffold. nih.gov The most promising compound identified from this series was 2s, which exhibited an IC50 value of 0.031 μM. nih.gov This represented a 10-fold increase in potency compared to the initial lead compound (IC50 = 0.312 μM) and was very close to the potency of the positive control, topiroxostat (B1683209) (IC50 = 0.021 μM). nih.gov Molecular docking simulations confirmed that the tetrazole moiety of compound 2s successfully occupied the intended sub-pocket and formed a hydrogen bond with the Asn768 residue as predicted. nih.gov

Table 2: Xanthine Oxidase Inhibition Data

| Compound | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Compound 2s | 0.031 | Mixed-Type | nih.gov |

| Lead Compound 1 | 0.312 | Not Specified | nih.gov |

Exploration of Other Biological Activities of Tetrazole-Acetamide Derivatives

The tetrazole ring is a versatile heterocyclic scaffold that is present in numerous FDA-approved drugs. rug.nl It is often used as a bioisosteric replacement for the carboxylic acid group, which can lead to improved pharmacokinetic profiles. rug.nlphmethods.net Compounds containing a tetrazole ring have demonstrated a wide spectrum of biological activities. researchgate.net

Derivatives of tetrazole have been investigated for a broad range of bio-activities, including antimicrobial, antifungal, anti-inflammatory, antiviral, anticancer, antihypertensive, and antidiabetic effects. phmethods.netresearchgate.net The incorporation of the tetrazole moiety into different molecular structures often enhances their therapeutic potential. rug.nl Specifically, hybrid molecules combining pyrazole (B372694) and tetrazole motifs have shown promise as antimicrobial, antidiabetic, and vasorelaxant agents. mdpi.com The diverse pharmacological potential of the tetrazole nucleus continues to make it an area of active research for the development of new therapeutic agents. phmethods.netresearchgate.net

Table of Compounds Mentioned

| Compound Name/Code | Chemical Structure/Description |

|---|---|

| This compound | Core chemical compound of interest |

| NM-03 | N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide |

| NM-14 | A 5-Cl substituted benzothiazole analogue of this compound |

| Suramin | Reference standard for PTP1B inhibition assays |

| N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide | A derivative class designed for XO inhibition |

| Compound 2s | A potent N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide derivative with an m-cyanobenzyloxy group |

| Topiroxostat | Reference standard for Xanthine Oxidase inhibition assays |

Anti-cancer Potential and Cytotoxicity Studies

The anti-cancer potential of compounds structurally related to this compound has been an area of active investigation. researchgate.net Phenylacetamide derivatives, for instance, have demonstrated significant cytotoxic effects against various cancer cell lines. tbzmed.ac.ir One study highlighted a derivative, compound 3d, which showed high efficacy against MDA-MB-468 and PC-12 cancer cells by inducing apoptosis. tbzmed.ac.ir This was achieved through the upregulation of Bcl-2, Bax, and FasL RNA expression, alongside increased caspase 3 activity. tbzmed.ac.ir

Similarly, other phenylacetamide derivatives, 3c and 3d, exhibited notable cytotoxic effects against the MCF-7 breast cancer cell line. tbzmed.ac.ir The broader class of tetrazole derivatives has also been recognized for its potential in developing new anti-cancer agents. researchgate.netresearchgate.net For example, certain tetrazole derivatives have shown activity against liver carcinoma (Hep G2), lung adenocarcinoma (A 549), and prostate (DU 145) cancer cell lines. researchgate.net

| Compound | R Group | MDA-MB-468 | PC-12 | MCF-7 |

|---|---|---|---|---|

| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |

| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |

| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |

| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |

| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |

| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |

| Doxorubicin (Control) | - | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |

Anti-inflammatory Effects

Tetrazole derivatives have been a subject of interest for their anti-inflammatory properties. phmethods.netresearchgate.netkarger.com A novel series of 1,5-diaryl-substituted tetrazole derivatives was synthesized and evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The compounds showed varying inhibitory concentrations (IC50) for COX-1 and COX-2, with the most potent compound exhibiting an IC50 value of 2.0 µM for COX-2. nih.gov

Further studies have corroborated the anti-inflammatory potential of the tetrazole scaffold. karger.com Research involving carrageenin-induced paw edema in rats, a standard model for acute inflammation, has been used to test new tetrazole compounds. karger.com These investigations, along with evaluations of antiproteolytic activity, aim to establish a clear structure-activity relationship for these derivatives as anti-inflammatory agents. karger.com The potential for this class of compounds to modulate inflammatory pathways is a promising area of ongoing research. smolecule.com

| Enzyme | IC50 Range |

|---|---|

| COX-1 | 0.42 to 8.1 µM |

| COX-2 | 2.0 to 200 µM |

Antimicrobial and Antiviral Activities

The therapeutic spectrum of tetrazole derivatives extends to antimicrobial and antiviral applications. phmethods.netnih.gov

Antimicrobial Activity: Substituted tetrazole compounds have demonstrated significant biological activities, including antibacterial and antifungal properties. phmethods.netnih.govresearchgate.net A series of diamino acid-functionalized biphenyl (B1667301) tetrazole derivatives underwent synthesis and subsequent biological evaluation. researchgate.net Molecular docking studies were performed on these derivatives to identify potential binding sites within bacterial and fungal receptors, indicating their potential as antimicrobial candidates. researchgate.net Similarly, ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid were synthesized and tested for their antibacterial properties using the agar (B569324) well diffusion method. mdpi.com

Antiviral Activity: Tetrazole-containing compounds have also shown promise as antiviral agents. researchgate.netresearchgate.net Research into nonannulated tetrazolylpyrimidines revealed moderate in vitro activity against the H1N1 subtype of the influenza A virus. nih.gov One particular compound, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, was noted for its very low cytotoxicity and a selectivity index double that of the reference drug, rimantadine. nih.gov Molecular docking studies have also been employed to identify potential viral targets, such as the M2 channel and polymerase basic protein 2 of the influenza A virus, for biphenyl tetrazole derivatives. researchgate.net

Antihypertensive Activity of Related Biphenyl-Tetrazole Derivatives

The most established therapeutic application for tetrazole-containing compounds is in the management of hypertension. phmethods.net Specifically, biphenyl-tetrazole derivatives form the structural core of the widely prescribed Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans'. primescholars.comoup.combhf.org.uk These drugs, including Losartan, Candesartan, and Irbesartan, function by selectively blocking the angiotensin II AT1 receptor, which is responsible for vasoconstriction and other blood pressure-raising effects of angiotensin II. oup.combhf.org.uk

The discovery of these nonpeptide antagonists marked a significant advancement in cardiovascular medicine. nih.gov The key structural feature for potent, orally active antihypertensive effects was found to be an acidic group, preferably a tetrazole ring, at the ortho-position of the biphenyl moiety. nih.gov Different ARBs exhibit variations in their pharmacokinetic profiles, such as bioavailability, metabolism, and receptor binding kinetics, but they share the common mechanism of AT1 receptor antagonism. oup.comnih.gov For instance, Candesartan demonstrates a higher affinity for the AT1 receptor compared to other ARBs. oup.com

| Drug Name | Common Brand Name | Primary Use |

|---|---|---|

| Losartan | Cozaar | Hypertension, Heart Failure |

| Valsartan | Diovan | Hypertension, Heart Failure |

| Irbesartan | Avapro | Hypertension, Diabetic Nephropathy |

| Candesartan | Atacand | Hypertension, Heart Failure |

| Telmisartan | Micardis | Hypertension |

| Olmesartan | Benicar | Hypertension |

Analgesic Efficacy of Related Tetrazole Derivatives

The analgesic potential of tetrazole derivatives has been evaluated in various preclinical studies. phmethods.netymerdigital.comnih.gov In one such study, novel synthesized tetrazole derivatives were assessed for in vivo analgesic activity using the tail-flick method. ymerdigital.com The results indicated that all tested compounds were promising analgesic agents, with one compound in particular, AC2-T4, demonstrating the highest activity. ymerdigital.com

Other research has employed both the hot plate method and the acetic acid-induced writhing method to screen 1,2,4-triazole (B32235) derivatives that also contain a tetrazole ring. nih.govnih.gov These studies found that derivatives with chloro, nitro, methoxy, hydroxy, and bromo substitutions showed excellent analgesic activity. nih.gov For example, one compound exhibited analgesic properties comparable to the standard drug ibuprofen, achieving up to 60% protection in the acetic acid-induced writhing test. nih.gov

| Compound | Analgesic Activity (%) |

|---|---|

| T1 | 159% |

| AC2-T2 | 204% |

| AC2-T3 | 268% |

| AC2-T4 | 359% |

| Diclofenac Sodium (Standard) | 368% |

Inhibition of Beta-Lactamases (e.g., KPC-2) by Related Tetrazolylphenyl-Benzamides

The rise of antibiotic resistance, largely driven by β-lactamase enzymes, has spurred the search for effective inhibitors. semanticscholar.org While classic inhibitors like clavulanic acid are effective against some β-lactamases, they are unable to effectively inhibit carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC-2). plos.orgnih.gov KPC-2 is a prevalent Class A serine carbapenemase that can hydrolyze a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govplos.org

In the search for novel inhibitors, research has explored related tetrazole structures. Biphenyl tetrazoles (BPTs) have been identified as a structural class of potent, competitive inhibitors of metallo-β-lactamases, which belong to Class B enzymes. core.ac.uknih.gov In a study on the metallo-β-lactamase from Bacteroides fragilis, the tetrazole moiety of the BPT inhibitor was shown to interact directly with one of the zinc atoms in the enzyme's active site. core.ac.uknih.gov The inhibition of the purified enzyme by these BPT compounds correlated well with their ability to sensitize a resistant bacterial strain to imipenem. core.ac.uk While this research focused on a different class of β-lactamase than KPC-2, it highlights the potential of the tetrazole scaffold in designing enzyme inhibitors.

| Compound | R Group | IC50 (µM) |

|---|---|---|

| L-809,022 | H | 860 |

| L-158,507 | CH₃ | 160 |

| L-808,509 | Benzimidazolyl | 110 |

Mechanism of Action Studies and Molecular Interactions

Elucidation of Binding Interactions with Specific Target Enzymes (e.g., PTP1B, XO, Caspase-3, NF-KAPPA-B, TP53)

Molecular docking simulations and in vitro assays have been instrumental in mapping the binding of N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide derivatives to several key enzymes implicated in various diseases.

Protein Tyrosine Phosphatase 1B (PTP1B): Derivatives of this compound have been identified as novel, non-carboxylic inhibitors of PTP1B, a key enzyme in metabolic regulation. researchgate.netnih.gov Docking studies have shown that these compounds effectively fit into the catalytic site of PTP1B. researchgate.netnih.gov For instance, the derivative N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03) demonstrated potent inhibitory activity. nih.gov The active compounds exhibit essential binding interactions with amino acid side chains within the enzyme's active site. researchgate.netnih.gov Another potent derivative, a 5-Cl substituted benzothiazole (B30560) analogue (NM-14), showed significant PTP1B inhibition with an IC50 of 1.88 µM. researchgate.netnih.gov

Xanthine (B1682287) Oxidase (XO): While direct studies on the parent compound are limited, research on related tetrazole-containing structures provides valuable insights. In novel xanthine oxidase inhibitors, the tetrazole moiety has been introduced to form a crucial hydrogen bond with the Asn768 residue in the XO binding pocket. nih.gov Molecular docking simulations revealed that the N-4 atom of the tetrazole ring can act as a hydrogen bond acceptor, occupying the Asn768-sub-pocket as intended by structure-based drug design. nih.gov This interaction is a key component of the compound's inhibitory activity against XO. nih.govnih.gov

Caspase-3, NF-KAPPA-B, and TP53: Computational studies on related bis-tetrazole acetamides have explored their interactions with proteins central to apoptosis and cell cycle regulation. nih.gov These proteins are critical targets in cancer therapy. nih.gov Molecular docking analyses indicated strong interactions between these compounds and Caspase-3, NF-KAPPA-B, and the tumor suppressor protein TP53. nih.gov The dysregulation of these proteins is a known factor in the progression of various cancers. nih.gov

| Target Enzyme | Interacting Compound Type | Key Interacting Residues/Moieties | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| PTP1B | This compound derivatives | Amino acid side chains in the catalytic site | Not specified | researchgate.netnih.gov |

| XO | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives | Asn768 (via H-bond with tetrazole N-4) | Not specified | nih.gov |

| Caspase-3 | bis-N-(2-chlorophenyl) acetamides | Not specified | -10.0 | nih.gov |

| NF-KAPPA-B | bis-N-(2,4-dinitrophenyl) acetamides | Not specified | -10.9 | nih.gov |

| TP53 | bis-N-(2,4-dinitrophenyl) acetamides | Not specified | -11.8 | nih.gov |

Role of the Tetrazole Moiety in Biological Recognition and Activity

The tetrazole ring is not merely a structural component but an active pharmacophore that significantly contributes to the biological activity of the parent compound. vu.edu.auresearchgate.net It is considered a "privileged scaffold" in medicinal chemistry, often used to enhance metabolic stability and potency. nih.govbeilstein-journals.org This heterocyclic system can participate in various intermolecular interactions, including hydrogen bonding and van der Waals forces, which are crucial for binding to biological targets. nih.gov

A primary reason for the widespread use of the tetrazole moiety in drug design is its role as a bioisostere, or a chemical mimic, of the carboxylic acid group. researchgate.net This substitution can improve a molecule's drug-like properties, such as lipophilicity and metabolic stability, while retaining the necessary acidic character for biological interactions. nih.gov

The tetrazole ring's acidity and planarity are very similar to those of carboxylic acids. vu.edu.aunih.gov This allows it to engage in similar types of interactions. The tetrazole ring is a versatile hydrogen-bonding participant, capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the nitrogen lone pairs). rug.nlnih.gov Crystal structure analyses show that the hydrogen-bond environment around tetrazolates extends further than that of carboxylates. nih.gov This allows for the formation of robust two-dimensional and three-dimensional hydrogen-bonding networks, stabilizing the interaction between the molecule and its target. nih.gov The four nitrogen atoms of the tetrazole ring can form up to four hydrogen bonds with receptor heavy atoms, creating an extended and stable binding network. rug.nl

| Property | Tetrazole | Carboxylic Acid | Reference |

|---|---|---|---|

| Acidity (pKa) | Similar (~4.5–4.9) | ~4.5–4.9 | nih.gov |

| Geometry | Planar | Planar | vu.edu.aunih.gov |

| Lipophilicity | More lipophilic than carboxylate anion | Less lipophilic | nih.gov |

| Hydrogen Bonding | Acts as both donor and acceptor; can form up to four H-bonds | Acts as both donor and acceptor | rug.nlnih.gov |

| Metabolic Stability | Resistant to biological degradation | Can undergo metabolic transformations | researchgate.net |

Interaction with Key Cellular Pathways (e.g., Apoptosis, Cell Cycle Regulation)

The interaction of this compound and its analogues with enzymes like Caspase-3 and TP53 directly implicates them in the modulation of fundamental cellular pathways. nih.gov

Apoptosis: Caspase-3 is a critical executioner enzyme in the apoptotic pathway, responsible for cleaving key cellular proteins and orchestrating programmed cell death. nih.govmdpi.com Compounds that interact strongly with Caspase-3, such as the tetrazole acetamides studied, have the potential to modulate apoptosis. nih.gov The induction of apoptosis is a primary goal of many anticancer therapies. nih.gov The ability of tetrazole-containing compounds to target proteins involved in this pathway, such as Bcl-2 and caspases, makes them promising candidates for further investigation in cancer research. rsc.org

Cell Cycle Regulation: The tumor suppressor protein TP53 is a master regulator of the cell cycle, capable of inducing cell cycle arrest in response to DNA damage to allow for repair or to initiate apoptosis if the damage is too severe. nih.gov Mutations in the p53 gene are among the most frequent genetic changes in human cancers. nih.gov By interacting with TP53, tetrazole-containing compounds could potentially influence cell cycle checkpoints. nih.gov Furthermore, other studies on related heterocyclic compounds have demonstrated an ability to induce cell cycle arrest, highlighting a potential mechanism for the broader class of molecules. nih.govmdpi.com

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd of N 3 1h Tetrazol 5 Yl Phenyl Acetamide Analogs

Identification of Key Pharmacophoric Features Critical for Target Affinity and Efficacy

The molecular architecture of N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide analogs contains several key pharmacophoric features that are crucial for their interaction with biological targets like PTP1B. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

The primary pharmacophoric elements identified in this class of compounds are:

The 1H-Tetrazol-5-yl Ring: This heterocycle is a critical feature, often serving as a bioisosteric replacement for a carboxylic acid group. researchgate.netthieme-connect.com Its acidic nature, with a pKa value similar to that of a carboxylic acid, allows it to act as a phosphotyrosine (pTyr) mimetic, engaging in key hydrogen bonding and ionic interactions within the target's active site. researchgate.net Docking studies have shown that the tetrazole ring can form crucial interactions with desired amino acids in the binding site of PTP1B. researchgate.netnih.gov

The Central Phenyl Ring: This aromatic ring acts as a central scaffold, properly orienting the other key functional groups (the tetrazole and the acetamide (B32628) side chain) for optimal interaction with the target protein. It provides a rigid core structure necessary for maintaining the correct conformation for binding.

The Acetamide Linker (-NH-C(O)-CH₂-): This linker group is not merely a spacer but plays an active role in target binding. The amide moiety can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), forming important connections with the protein backbone or side chains. The flexibility and length of this linker are critical for positioning the terminal substituent group correctly within the binding pocket. mdpi.com

Molecular docking simulations have been instrumental in elucidating these interactions. For instance, studies on PTP1B inhibitors revealed that the tetrazole moiety and the acetamide group engage with key amino acid residues within the catalytic site, confirming their status as essential pharmacophoric features for inhibitory activity. researchgate.net

Impact of Substituent Modifications on Biological Activity and Potency

Systematic modification of the this compound scaffold has been a key strategy to enhance biological activity and potency. Research has focused on introducing various substituents at the terminal end of the acetamide side chain. These modifications significantly influence the compound's affinity for the target enzyme, as demonstrated by changes in IC₅₀ values.

A study involving a series of N-(3-(1H-tetrazole-5-yl)phenyl)acetamide derivatives as PTP1B inhibitors illustrates this principle effectively. researchgate.net By attaching different heterocyclic moieties via a thioether linkage to the acetamide group, researchers were able to modulate the inhibitory potency. For example, the introduction of a benzo[d]oxazole ring led to a compound with significant activity. researchgate.netnih.gov Further structural manipulations on this part of the molecule, specifically on the benzo ring, were explored to achieve even higher potency. researchgate.net

One notable derivative, NM-14, which features a 5-chloro substituted benzothiazole (B30560) group, demonstrated a significant enhancement in PTP1B inhibition, with an IC₅₀ value of 1.88 µM. researchgate.net This was a marked improvement over other analogs, such as NM-03, which contained a benzoxazole (B165842) group and had an IC₅₀ of 4.48 µM. researchgate.net The electronegative and structural properties of the chloro-substituted benzothiazole moiety appear to foster more favorable interactions within the enzyme's binding site. researchgate.netnih.govresearchgate.net

The following table summarizes the structure-activity relationship for selected analogs, highlighting the impact of different substituents on PTP1B inhibitory activity.

| Compound ID | R Group (Substituent on Acetamide Moiety) | Target | IC₅₀ (µM) |

| NM-03 | -S-benzo[d]oxazol-2-yl | PTP1B | 4.48 researchgate.net |

| NM-14 | -S-(5-Cl-benzo[d]thiazol-2-yl) | PTP1B | 1.88 researchgate.net |

This table is based on data reported for PTP1B inhibitors.

Rational Design Principles for Optimizing this compound Derivatives (e.g., Bioisosteric Replacement, Ligand Efficiency)

The development of potent this compound derivatives is heavily reliant on rational design principles that aim to optimize molecular properties for enhanced therapeutic effect.

Bioisosteric Replacement: A cornerstone of the design strategy for this compound class is bioisosterism. nih.gov Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. In the case of this compound, the 1H-tetrazole ring serves as a non-classical bioisostere for a carboxylic acid group. researchgate.netthieme-connect.com This substitution is advantageous because the tetrazole ring offers improved metabolic stability and oral bioavailability compared to the carboxylic acid moiety it replaces, while retaining the necessary acidic properties for target interaction. researchgate.net The initial development of these PTP1B inhibitors involved replacing the carboxylic moiety of a lead molecule, ZINC02765569, with the tetrazole ring, which successfully led to the identification of potent, non-carboxylic inhibitors. researchgate.net

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structural information of the biological target to guide drug design. Docking studies have been pivotal in optimizing this compound derivatives. researchgate.net By simulating how different analogs fit into the PTP1B active site, researchers can predict which modifications are likely to improve binding affinity. For example, docking studies revealed that structural manipulation at the "benzo ring at site A" could lead to analogs with increased PTP1B inhibitory potency. researchgate.net This insight guided the synthesis of further derivatives, such as NM-14, which confirmed the hypothesis with its improved activity. researchgate.net

Ligand Efficiency: While not explicitly detailed in all studies, the principle of ligand efficiency (LE) is a key consideration in lead optimization. LE is a measure of the binding energy per heavy atom of a ligand. The goal is to develop smaller, more efficient molecules that have high affinity for their target. The optimization of the this compound scaffold, by adding relatively small but impactful substituents like the 5-Cl substituted benzothiazole, reflects an effort to maximize binding interactions without excessively increasing molecular weight, a strategy consistent with improving ligand efficiency.

Computational Chemistry and Molecular Modeling of N 3 1h Tetrazol 5 Yl Phenyl Acetamide

Molecular Docking Simulations to Predict Binding Modes and Interactions with Receptors and Enzymes

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential binding mechanisms.

For derivatives of N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide, molecular docking has been a key tool in identifying and optimizing their activity as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a significant target for the treatment of type 2 diabetes and obesity. researchgate.netsciensage.infomdpi.com Docking studies have successfully predicted how these compounds fit into the active site of PTP1B, revealing the specific binding modes that contribute to their inhibitory effects. researchgate.net For instance, a notable derivative, N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03), was identified as a potent inhibitor, and docking simulations elucidated its crucial interactions within the PTP1B binding site. nih.gov

The effectiveness of a ligand is largely determined by its specific interactions with amino acid residues at the target's binding site. Docking studies on this compound derivatives have provided detailed maps of these interactions within the PTP1B active site. researchgate.net These interactions are a combination of hydrogen bonds, hydrophobic interactions, and polar contacts, which collectively stabilize the ligand-protein complex.

The tetrazole ring, a bioisostere of the carboxylic acid group, plays a crucial role in forming key interactions. Studies have shown that this moiety, along with the acetamide (B32628) linker and substituted phenyl rings, engages with specific residues essential for catalysis and binding. researchgate.net The insights gained from analyzing these interactions are critical for optimizing the ligand's structure to enhance potency and selectivity.

| Interaction Type | Key Amino Acid Residues | Interacting Moiety of Ligand |

|---|---|---|

| Hydrogen Bonding | Arg221, Gln262, Ser216 | Tetrazole ring, Acetamide carbonyl |

| Hydrophobic Interactions | Tyr46, Val49, Ala217, Ile219 | Phenyl ring, Substituted aromatic groups |

| Polar Interactions | Asp181, Gln262 | Tetrazole nitrogen atoms |

Molecular Dynamics Simulations to Analyze Conformational Stability and Binding Dynamics within Biological Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the conformational stability of the ligand within the binding pocket and to analyze the dynamics of the interactions in a simulated physiological environment. rjpbr.commdpi.com

For related tetrazole acetamide structures, MD simulations of up to 100 nanoseconds have been employed to validate docking results and confirm the stability of the predicted binding modes. nih.gov Such simulations for an this compound-PTP1B complex would involve tracking key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over the simulation period would indicate that the ligand remains securely bound in its initial docked conformation. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint which residues of the protein exhibit more flexibility upon ligand binding, providing deeper insights into the binding dynamics. mdpi.com

Quantum Chemical Calculations (e.g., HOMO/LUMO energies, Dipole Moment, Fukui Indices)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. nih.gov These calculations are vital for understanding the intrinsic properties of this compound.

Key parameters derived from these calculations include:

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov For aromatic heterocyclic compounds like this compound, DFT calculations can precisely determine these values, helping to predict its reactivity in biological systems. researchgate.net

Fukui Indices: These indices are used to predict the local reactivity of different atomic sites within the molecule, identifying which atoms are more susceptible to nucleophilic or electrophilic attack. This information is valuable for understanding metabolic pathways and designing analogs with improved stability.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and kinetic stability mdpi.com |

| Dipole Moment | ~ 4.0 - 5.0 Debye | Molecular polarity and interaction potential |

In Silico Screening and Virtual Ligand Design Methodologies

The development of this compound derivatives is a prime example of successful virtual ligand design. The process often begins with in silico screening of large compound databases to identify initial "hit" compounds.

One successful approach involved identifying a lead molecule, ZINC02765569, from a virtual database. researchgate.net This lead compound contained a carboxylic acid moiety. Researchers then employed a bioisosteric replacement strategy, a key technique in medicinal chemistry where a functional group is replaced by another with similar physical and chemical properties. nih.govufrj.br In this case, the carboxylic acid was replaced with a tetrazole ring to improve the molecule's pharmacokinetic properties while maintaining its ability to interact with the target. researchgate.netresearchgate.net This rational design strategy, guided by computational analysis, led directly to the synthesis and evaluation of the this compound series of PTP1B inhibitors. researchgate.netnih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. tjnpr.org

In Vivo Pharmacological Evaluations of N 3 1h Tetrazol 5 Yl Phenyl Acetamide Derivatives Non Human Models

Antidiabetic Activity in Experimental Animal Models

A series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been synthesized and assessed for their potential as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in the negative regulation of insulin (B600854) signaling. nih.govnih.gov Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes.

In one study, six derivatives were synthesized, and their PTP1B inhibitory activity was evaluated. nih.gov The most potent compound from this series, N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (referred to as NM-03), demonstrated significant inhibitory activity in vitro with an IC50 value of 4.48 µM. nih.gov

Subsequent in vivo evaluations in experimental animal models revealed that compound NM-03 possessed notable antidiabetic efficacy. nih.gov The antidiabetic activity of this lead compound was found to be comparable to that of standard antidiabetic drugs in two distinct in vivo models. nih.gov These findings establish this class of tetrazole acetamide (B32628) derivatives as promising candidates for the development of novel antidiabetic agents targeting PTP1B. nih.govnih.gov

| Compound | Chemical Name | IC50 (µM) |

|---|---|---|

| NM-03 | N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide | 4.48 |

Evaluation of Efficacy in Other Preclinical Disease Models (e.g., Hyperuricemia, Cancer)

Based on the conducted search, no in vivo studies evaluating the efficacy of this compound derivatives in preclinical models of hyperuricemia or cancer were found. While other classes of tetrazole-containing compounds have been investigated for such applications, data specifically pertaining to derivatives of this compound in these disease models is not available in the reviewed literature.

Pharmacodynamic Assessments in Experimental Systems

The primary pharmacodynamic effect investigated for this compound derivatives is their interaction with the PTP1B enzyme. nih.govnih.gov Molecular docking studies were performed to elucidate the binding mechanism of the most active compound, NM-03, within the active site of the PTP1B enzyme. nih.gov

The assessments revealed that the compound establishes key interactions with desired amino acid residues in the PTP1B binding site. nih.gov This binding is crucial for its inhibitory activity. The tetrazole ring, acting as a bioisosteric replacement for a carboxylic acid group, plays a significant role in anchoring the molecule within the catalytic site. nih.govnih.gov The pharmacodynamic assessments, therefore, confirm that the antidiabetic effect observed in vivo is directly related to the targeted inhibition of the PTP1B enzyme. nih.gov

Future Research Trajectories and Broader Impact of N 3 1h Tetrazol 5 Yl Phenyl Acetamide Research

Development of Novel Therapeutic Agents and Lead Optimization

The N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide scaffold has proven to be a versatile starting point for the development of new therapeutic agents. A primary focus of this research has been the design of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity.

Researchers have synthesized series of this compound derivatives and evaluated their PTP1B inhibitory activity. researchgate.netnih.gov One notable study identified N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03) as a potent inhibitor with an IC50 value of 4.48 µM. researchgate.netnih.gov This compound also demonstrated promising in vivo activity, establishing it as a valuable lead molecule for the development of PTP1B inhibitors. researchgate.netnih.gov

Lead optimization efforts have been a critical component of this research. By systematically modifying the structure of the lead compounds, scientists aim to enhance their potency, selectivity, and pharmacokinetic properties. For example, further structural modifications of the initial hits, such as the introduction of a 5-Cl substituted benzothiazole (B30560) analogue (NM-14), led to a significant improvement in PTP1B inhibition, with an IC50 of 1.88 µM. researchgate.net This optimized compound also showed in vivo antidiabetic activity comparable to standard drugs like metformin (B114582) and glimepiride. researchgate.net

The design strategy for these compounds often involves bioisosteric replacement, where the tetrazole ring serves as a surrogate for a carboxylic acid moiety. researchgate.netnih.gov This substitution can lead to improved metabolic stability and cell permeability.

Table 1: PTP1B Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Modification | PTP1B IC50 (µM) |

| NM-03 | Benzo[d]oxazol-2-ylthio | 4.48 |

| NM-14 | 5-Cl substituted benzothiazole | 1.88 |

Exploration of New Biological Targets and Pathways

Beyond PTP1B, the this compound scaffold is being explored for its potential to interact with other biological targets, opening up new therapeutic avenues. One such target is xanthine (B1682287) oxidase (XO), an enzyme involved in the production of uric acid, high levels of which can lead to gout.

A structure-based drug design approach was used to develop N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel XO inhibitors. nih.gov By introducing a tetrazole moiety to serve as a hydrogen bond acceptor, researchers were able to significantly improve the inhibitory potency of a previously identified lead compound. nih.gov This work highlights the potential of the tetrazole group to form key interactions within the active sites of various enzymes.

Furthermore, the broader class of tetrazole-containing compounds has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. acs.orgchemeo.com This suggests that derivatives of this compound could be investigated for their potential to modulate pathways involved in these disease areas. For instance, some tetrazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. acs.orgnih.gov The exploration of these and other potential targets for this compound derivatives is an active area of future research.

Integration of Advanced Synthetic and Computational Methodologies for Drug Discovery

The discovery and development of novel drugs based on the this compound scaffold are being accelerated by the integration of advanced synthetic and computational techniques.

Advanced Synthetic Methodologies:

Microwave-Assisted Synthesis: This technique has been employed to significantly reduce reaction times and improve yields in the synthesis of tetrazole derivatives, including those related to the this compound core. thieme-connect.comresearchgate.net

Multi-Component Reactions (MCRs): MCRs offer an efficient way to generate libraries of diverse compounds from simple starting materials in a single step. The Ugi tetrazole reaction is a prominent example of an MCR used to synthesize 1,5-disubstituted tetrazoles. nih.govresearchgate.net

Continuous-Flow Synthesis: For the safe and efficient large-scale synthesis of tetrazoles, continuous-flow microreactors are being explored. core.ac.ukmit.edunih.gov This technology allows for better control over reaction conditions and minimizes the risks associated with potentially hazardous reagents like azides. core.ac.ukmit.edu

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of triazole-containing tetrazole derivatives, expanding the chemical space that can be explored. organic-chemistry.org

Computational Methodologies:

Molecular Docking: This technique is widely used to predict the binding mode and affinity of this compound derivatives to their biological targets. researchgate.netnih.gov Docking studies have been instrumental in understanding the key interactions between these inhibitors and the active sites of enzymes like PTP1B and XO, guiding the design of more potent analogs. researchgate.netnih.gov

Quantum Chemical Studies: These studies provide insights into the electronic properties of the molecules, such as their HOMO-LUMO energy gaps and charge distribution, which can be correlated with their reactivity and biological activity. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This can be a powerful tool for predicting the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of how these molecules interact with their targets over time, offering a deeper understanding of the binding process and the stability of the ligand-receptor complex. researchgate.net

Pharmacophore Modeling: This approach involves identifying the key structural features (pharmacophore) of a molecule that are essential for its biological activity. This information can then be used to search for new compounds with similar features. mdpi.com

Contribution to Fundamental Understanding of Tetrazole Chemistry in Biological Systems

The research on this compound and its derivatives significantly contributes to our fundamental understanding of the role of the tetrazole moiety in biological systems.

A key aspect of this is the concept of bioisosterism . The tetrazole ring is a well-established bioisostere of the carboxylic acid group. researchgate.netnih.govnih.govnih.gov This means that it can mimic the acidic properties and steric profile of a carboxylic acid while often conferring advantages such as improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability. nih.govechemi.com The successful application of this bioisosteric replacement in the design of PTP1B inhibitors based on the this compound scaffold provides a compelling case study of this principle in action. researchgate.netnih.gov

Furthermore, the tetrazole ring is not merely a passive placeholder. Its unique electronic properties, with four nitrogen atoms, allow it to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. nih.gov Studies on this compound derivatives help to elucidate the specific nature of these interactions and how they contribute to biological activity.

By systematically synthesizing and evaluating a wide range of derivatives, researchers are building a comprehensive understanding of the structure-activity relationships (SAR) for this class of compounds. This knowledge is not only valuable for the optimization of drugs targeting specific diseases but also contributes to a broader understanding of how the tetrazole heterocycle can be effectively utilized in medicinal chemistry to create new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide and its derivatives?

- Methodological Answer : The compound and its analogs are typically synthesized via 1,3-dipolar cycloaddition or amide coupling reactions. For example:

- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azides and alkynes under mild conditions (room temperature, t-BuOH/H2O solvent) yields triazole-linked derivatives .

- Amide Formation : Refluxing amines with chloroacetyl chloride in the presence of triethylamine yields acetamide derivatives .

- Catalytic Optimization : Pyridine and zeolite (Y-H) catalysts under reflux (150°C) improve yields in multi-step syntheses .

- Key Data :

| Method | Yield Range | Key Catalysts/Reagents | Reference |

|---|---|---|---|

| CuAAC | 21–98% | Cu(OAc)2, t-BuOH/H2O | |

| Amide Coupling | 52–79% | Triethylamine, chloroacetyl chloride |

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : DMSO-d6 is commonly used to resolve NH protons (δ ~10–11 ppm) and aromatic signals (δ ~7–8 ppm). Tetrazole protons are often exchanged/deuterated .

- LC-MS/HRMS : Electrospray ionization (ESI) confirms molecular ions (e.g., [M+H]<sup>+</sup> = 359.2 observed vs. 358.1 calculated) .

- IR Spectroscopy : Peaks at ~1670 cm<sup>−1</sup> (C=O) and ~3260 cm<sup>−1</sup> (NH) validate functional groups .

Q. What is the pH stability profile of the tetrazole moiety in this compound?

- Methodological Answer : The tetrazole group is stable across a broad pH range (e.g., pH 2–12), making it suitable for biological assays in diverse buffers. Stability is confirmed via:

- pH Titration Studies : Monitor NMR or HPLC retention times under varying pH conditions .

- Accelerated Degradation Tests : Expose the compound to extreme pH (e.g., 0.1 M HCl/NaOH) and track decomposition via LC-MS .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of This compound?

- Methodological Answer :

- Glide Docking : Use OPLS-AA force fields for rigid receptor-flexible ligand docking. Perform Monte Carlo sampling to refine poses .

- Validation : Compare predicted binding poses with crystallographic data (RMSD <1 Å indicates high accuracy) .

- Case Study : Docking into KPC-2β lactamase revealed hydrogen bonding between the tetrazole and Arg220, explaining inhibitory activity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Harmonization : Standardize cell lines (e.g., use identical ATCC-certified lines) and assay conditions (e.g., serum-free media).

- Orthogonal Assays : Confirm antiproliferative activity via both MTT and apoptosis markers (e.g., caspase-3) to rule off-target effects .

- Meta-Analysis : Compare logP, solubility, and protein binding data to identify confounding variables (e.g., poor solubility masking activity) .

Q. What strategies optimize synthesis yields in low-yielding cycloaddition reactions?

- Methodological Answer :